![molecular formula C17H19ClFN3O3S B2437549 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide CAS No. 1797166-21-2](/img/structure/B2437549.png)
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide, also known as Compound A, is a small molecule inhibitor that has shown potential in scientific research applications.
Wirkmechanismus
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A works by binding to the active site of the targeted enzyme, preventing it from carrying out its normal function. In the case of carbonic anhydrase IX, this prevents the enzyme from regulating the pH of the extracellular environment, which is necessary for cancer cell survival. In the case of Mycobacterium tuberculosis, this compound A inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Biochemical and Physiological Effects:
This compound A has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of this compound A.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A in lab experiments is its potency and specificity for certain enzymes. This allows for more precise manipulation of cellular pathways and can provide insights into disease mechanisms. However, one limitation of using this compound A is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A. One area of interest is its potential as a cancer therapy, particularly for tumors that overexpress carbonic anhydrase IX. Another area of interest is its potential as an antibiotic, particularly for drug-resistant strains of Mycobacterium tuberculosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound A and to optimize its synthesis for larger-scale experiments.
Synthesemethoden
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoropyridine with 4-(2,6-dimethylmorpholin-4-yl)aniline in the presence of a base, followed by the addition of chlorosulfonic acid and then sodium hydroxide. The resulting compound is then purified using column chromatography. The yield of this compound A is typically around 50%.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide A has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes this compound A a potential candidate for cancer therapy. Additionally, this compound A has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, which causes tuberculosis.
Eigenschaften
IUPAC Name |
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-11-9-22(10-12(2)25-11)16-5-3-13(7-15(16)19)21-26(23,24)14-4-6-17(18)20-8-14/h3-8,11-12,21H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGJVGOEUCZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

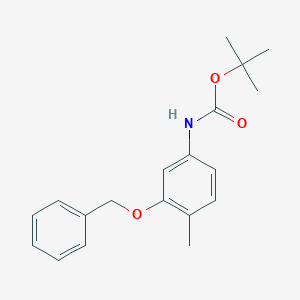
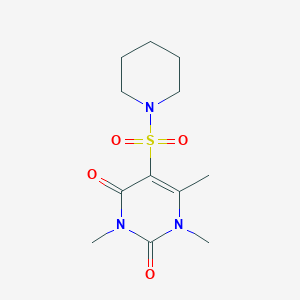

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)
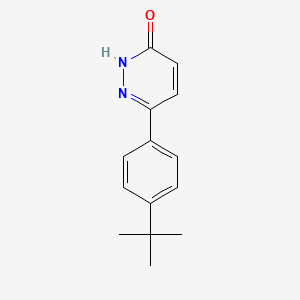

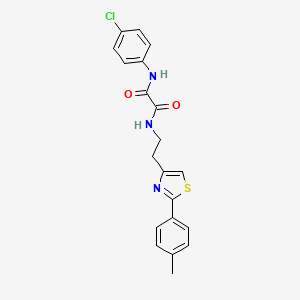
![6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2437477.png)

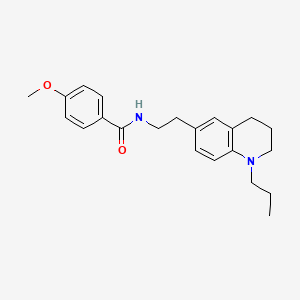
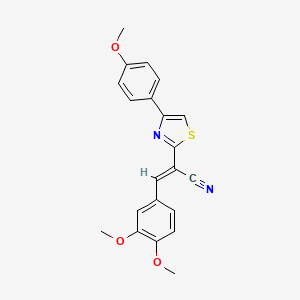
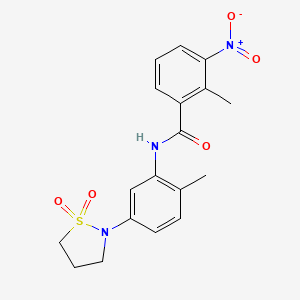
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
